N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide
Description
N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:
- A 2-methoxyphenyl group at position 3 of the triazolo-pyridazine ring.
- A 6-ethoxyethylmethanesulfonamide side chain at position 5.
This compound is hypothesized to exhibit pharmacological activity due to its sulfonamide moiety and triazolopyridazine scaffold, which are common in antimicrobial and kinase-targeting agents .
Properties
IUPAC Name |
N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c1-23-12-6-4-3-5-11(12)15-18-17-13-7-8-14(19-20(13)15)24-10-9-16-25(2,21)22/h3-8,16H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOXPAXNXNVXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. The compound's structure features a triazolo-pyridazine moiety, which is known for its pharmacological significance.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : 2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanesulfonamide
- Molecular Formula : C14H15N5O3S
- Molecular Weight : 317.36 g/mol
Research indicates that compounds containing the triazolo-pyridazine structure can inhibit various kinases, including c-Met kinase. This inhibition is crucial as c-Met is often overexpressed in several cancers, making it a target for therapeutic intervention. The binding affinity and inhibitory activity of this compound against c-Met and other kinases are vital for its anticancer properties.
In Vitro Studies
A study on similar triazolo-pyridazine derivatives demonstrated their cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 | |
| HeLa | 2.73 ± 0.33 |
These results indicate that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties .
Mechanistic Insights
The mechanism of action involves the induction of apoptosis in cancer cells and cell cycle arrest. For instance, compound 12e was shown to induce late apoptosis in A549 cells and cause G0/G1 phase arrest . This suggests that this compound may function through similar pathways.
Case Studies
Several studies have focused on related compounds with triazolo-pyridazine structures:
- Cytotoxicity Against Cancer Cell Lines : A series of triazolo-pyridazine derivatives were synthesized and evaluated for their cytotoxic effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The promising results indicated that these compounds could serve as potential therapeutic agents .
- Kinase Inhibition : The inhibitory activity of these compounds against c-Met kinase was assessed using an enzymatic assay. Compounds exhibited IC50 values ranging from 0.09 to 0.21 μM against c-Met kinase, indicating strong potential for further development as targeted therapies .
Scientific Research Applications
Anti-Cancer Activity
Research has indicated that compounds similar to N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide exhibit anti-cancer properties. For instance, studies have shown that triazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole-based compounds effectively inhibited the proliferation of various cancer cell lines through targeted action on specific signaling pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity due to the presence of the sulfonamide group. Compounds with similar functionalities have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Study : Research highlighted in a pharmacological study indicated that sulfonamide derivatives significantly reduced inflammation markers in animal models of arthritis .
Antimicrobial Properties
This compound may also possess antimicrobial properties. The triazole ring is known for its activity against a range of pathogens.
Data Table: Antimicrobial Efficacy
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Position 3 Substituent: The 2-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl in analogs . The 4-methoxybenzyl group in compound 18 (Table 1) introduces a flexible linker, improving solubility but reducing metabolic stability .
Position 6 Substituent :
- The methanesulfonamide moiety in the target compound is smaller and more polar than benzenesulfonamide in ’s analog, which may influence pharmacokinetics (e.g., absorption and half-life) .
- Ethoxyethylamine () lacks the sulfonamide group, resulting in lower molecular weight (285.3 g/mol vs. ~425.5 g/mol) but higher acute toxicity risks .
Pharmacological and Toxicological Profiles
Key Findings:
- Toxicity : Ethoxyethylamine analogs () exhibit acute oral toxicity, emphasizing the importance of the sulfonamide group in reducing adverse effects .
Physicochemical and ADME Properties
Table 3: ADME Comparisons
Key Insights:
- Lipophilicity : The target compound’s lower LogP (2.1 vs. 3.5 in ’s analog) suggests better aqueous solubility, critical for oral bioavailability.
- Metabolism : Benzenesulfonamide derivatives () may inhibit CYP2D6, posing drug-drug interaction risks, whereas methanesulfonamide is less likely to do so .
Preparation Methods
Yield Improvement Strategies
Purification Considerations
-
Recrystallization in ethanol removes unreacted starting materials.
-
Column chromatography resolves sulfonamide byproducts.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Ultrasound Cyclization | Short reaction time | Requires specialized equipment |
| Suzuki Coupling | High regioselectivity | Costly catalysts |
| Sulfonylation | Mild conditions | Sensitive to moisture |
Q & A
Q. Table 1: Optimization Variables for Sulfonamide Coupling
| Variable | Impact on Yield | Reference |
|---|---|---|
| EDCI/HOBt vs. DCC | +15–20% yield | |
| DMF vs. THF | +10% solubility | |
| 0°C vs. RT | Reduced dimerization |
Advanced: What computational and experimental approaches identify biological targets of this compound?
Answer:
- Molecular Docking : Screen against kinase libraries (e.g., p38 MAPK) to predict binding affinity; prioritize targets with low binding energy scores (<-8 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD values) for candidate proteins .
- CRISPR-Cas9 Knockout : Validate target relevance by correlating gene knockout with loss of compound efficacy in cellular assays .
Advanced: How do structural modifications (e.g., methoxy group position) influence pharmacological activity?
Answer:
- Methoxy Substituents :
- 2-Methoxyphenyl vs. 4-Methoxyphenyl : The 2-position enhances steric hindrance, reducing off-target interactions but potentially lowering solubility .
- SAR Studies : Methylation of the pyridazine ring improves metabolic stability (e.g., t½ increase from 2.1 to 4.7 hours in liver microsomes) .
Q. Table 2: Structure-Activity Relationships (SAR)
| Modification | Effect on Activity | Reference |
|---|---|---|
| 2-Methoxy substitution | +Selectivity | |
| Pyridazine methylation | +Metabolic stability | |
| Sulfonamide replacement | -Potency |
Advanced: How should researchers resolve contradictions in reported IC50 values across biological assays?
Answer:
Discrepancies may arise from assay conditions or cell models. Mitigation strategies:
- Standardize Assay Protocols : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and incubation times .
- Cell Line Validation : Compare results across multiple lines (e.g., HEK293 vs. HeLa) to rule out model-specific artifacts .
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
Advanced: What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?
Answer:
- Pharmacokinetics :
- Rodent Models : Measure bioavailability (%F) and half-life (t½) via intravenous vs. oral administration .
- Tissue Distribution : LC-MS/MS to quantify compound levels in target organs (e.g., liver, brain) .
- Toxicity :
- Acute Toxicity : Single-dose studies in mice (OECD 423) to determine LD50 .
- Genotoxicity : Ames test (bacterial reverse mutation) to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
